molecular formula C10H9N3O2 B2393785 2-(2-hydroxyanilino)-1H-pyrimidin-6-one CAS No. 691398-00-2

2-(2-hydroxyanilino)-1H-pyrimidin-6-one

Cat. No.: B2393785
CAS No.: 691398-00-2
M. Wt: 203.201
InChI Key: FWEDJPMUBAYTRY-UHFFFAOYSA-N
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Description

2-(2-hydroxyanilino)-1H-pyrimidin-6-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyrimidinone ring substituted with a hydroxyanilino group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyanilino)-1H-pyrimidin-6-one typically involves the reaction of 2-aminopyrimidin-6-one with 2-hydroxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound. The choice of solvents and catalysts may also be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyanilino)-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The anilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted anilino-pyrimidinone derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-hydroxyanilino)-1H-pyrimidin-6-one is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner compared to other similar compounds. Its ability to induce DNA replication stress selectively in cancer cells makes it a promising candidate for further research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-hydroxyanilino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-8-4-2-1-3-7(8)12-10-11-6-5-9(15)13-10/h1-6,14H,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEDJPMUBAYTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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